Apatinib

Catalog No.
S541490
CAS No.
1218779-75-9
M.F
C25H27N5O4S
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apatinib

CAS Number

1218779-75-9

Product Name

Apatinib

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid

Molecular Formula

C25H27N5O4S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

Rivoceranib Mesylate; Apatinib Mesylate

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Description

The exact mass of the compound Apatinib Mesylate is 493.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-angiogenic effects:

Apatinib mesylate acts by inhibiting the activity of several receptor tyrosine kinases (RTKs), including VEGFR-2, PDGFR-β, and FGFR-1. These RTKs play a crucial role in promoting the growth and development of new blood vessels, which are essential for tumor growth and metastasis. By blocking these pathways, apatinib mesylate disrupts the tumor's blood supply, limiting oxygen and nutrient delivery, ultimately leading to tumor cell death [].

Source

Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:

Anti-tumor effects:

Apatinib mesylate exhibits its anti-tumor effects through various mechanisms beyond just anti-angiogenesis. Studies suggest it can:

  • Induce tumor cell death (apoptosis): Apatinib mesylate can directly trigger apoptosis in cancer cells by affecting various signaling pathways, including the PI3K/AKT pathway [].
  • Inhibit cell proliferation: The drug can suppress the uncontrolled division of cancer cells by targeting specific signaling molecules involved in cell cycle progression.
  • Reverse multidrug resistance (MDR): Some cancer cells develop resistance to chemotherapeutic drugs. Apatinib mesylate may help overcome this resistance by increasing the sensitivity of cancer cells to chemotherapy drugs [].

Source

Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:

Ongoing research and clinical trials:

  • Non-small cell lung cancer (NSCLC): Studies have shown promising results for apatinib mesylate in treating NSCLC, both alone and in combination with other therapies [].
  • Breast cancer: Initial research suggests potential benefits of apatinib mesylate in breast cancer, particularly in terms of managing adverse effects and improving immune function after surgery [].
  • Nasopharyngeal carcinoma: Research indicates that apatinib mesylate combined with standard treatment regimens may improve survival outcomes in patients with nasopharyngeal carcinoma.

Apatinib, also known as N-[4-(1-cyano-cyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide, is a small-molecule tyrosine kinase inhibitor primarily targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). Developed by Advenchen Laboratories, it has gained attention for its potential in treating various malignancies, particularly gastric cancer and non-small cell lung cancer. The compound is characterized by its molecular formula C25H27N5O4SC_{25}H_{27}N_{5}O_{4}S and a molecular weight of approximately 473.178 Da .

, primarily amidation and substitution reactions. The general steps include:

  • Substitution Reaction: A compound containing a chlorine or bromine substituent reacts with 4-aminomethyl pyridine in the presence of an acid-binding agent.
  • Esterification: The product undergoes esterification to form an intermediate compound.
  • Amidation: The intermediate is then subjected to amidation with 1-(4-aminophenyl)-1-cyanocyclopentane to yield apatinib .

Apatinib exhibits significant biological activity, particularly as an antiangiogenic agent. Its mechanisms include:

  • Inhibition of VEGFR-2: By blocking this receptor, apatinib disrupts angiogenesis, which is crucial for tumor growth and metastasis .
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through various signaling pathways.
  • Autophagy Modulation: Apatinib influences autophagic processes, contributing to its antitumor effects .

Clinical studies have shown that apatinib can enhance survival rates in patients with advanced digestive system cancers when used as monotherapy or in combination with other treatments .

The synthesis of apatinib can be summarized in several key steps:

  • Preparation of Intermediates: Starting materials such as phenylacetonitrile and 1,4-dibromobutane undergo cyclization and nitration to form key intermediates.
  • Amidation Reaction: The prepared intermediates are reacted with 2-chloronicotinic acid or its derivatives under controlled conditions.
  • Purification: The final product is purified through recrystallization to achieve high purity levels (99% or higher) .

Apatinib is primarily used in oncology, particularly for:

  • Gastric Cancer: It has been approved for use in patients with advanced gastric cancer who have failed previous treatments.
  • Non-Small Cell Lung Cancer: Ongoing studies are evaluating its efficacy in this area.
  • Combination Therapies: It is being explored in combination with immunotherapy and other targeted therapies to enhance clinical outcomes .

Research indicates that apatinib has notable interactions with various antineoplastic agents. Specifically, it enhances the efficacy of drugs that are substrates for ATP-binding cassette transporters, such as P-glycoprotein and breast cancer resistance protein. This property suggests that apatinib may reverse multidrug resistance in certain cancer cells by increasing the intracellular accumulation of chemotherapeutic agents like doxorubicin and rhodamine 123 .

Apatinib shares structural and functional similarities with several other compounds used in cancer therapy. Notable compounds include:

Compound NameTargetUnique Features
SunitinibVEGFR, PDGFRMulti-targeted; used for renal cell carcinoma
SorafenibVEGFR, RAF kinasesBroad-spectrum kinase inhibitor; liver cancer
RegorafenibVEGFR, TIE2Used for colorectal cancer; targets multiple pathways
LenvatinibVEGFR, FGFREffective against thyroid cancer; oral bioavailability
ValatinibVEGFRPredecessor to apatinib; similar mechanism but less selective

Uniqueness of Apatinib

Apatinib's specificity for VEGFR-2 distinguishes it from other multi-targeted inhibitors. Its ability to reverse multidrug resistance also sets it apart as a promising option in combination therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

493.17837553 g/mol

Monoisotopic Mass

493.17837553 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK02X14ASJ

Wikipedia

Apatinib

Dates

Modify: 2023-08-15

Explore Compound Types